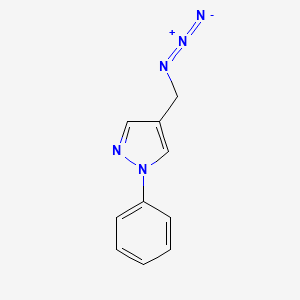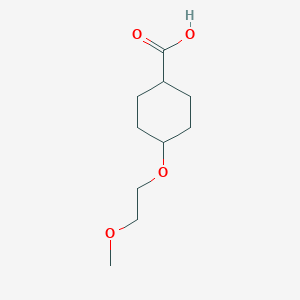
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid
Overview
Description
“4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1253119-76-4 . It has a molecular weight of 202.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) . This indicates that the compound has 10 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 202.25 . The compound is slightly soluble in water .Scientific Research Applications
Bromination and Epoxydation of Cyclohexene Derivatives
Research on the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester provides insights into the stereochemical outcomes of these reactions. These studies reveal the preferences for anti attacks in the presence of carboxyl and methoxycarbonyl groups, highlighting the intricacies of chemical transformations involving cyclohexene derivatives (Bellucci, Marioni, & Marsili, 1972).
Biocatalytic Desymmetrization
The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate into cyclohexene-carboxylic acid derivatives demonstrates the potential for creating biologically active molecules. This process involves recombinant pig liver esterase and highlights the impact of substrate concentration and solubility on reaction efficiency (Meissner et al., 2018).
Development of Fluorine-18-Labeled Antagonists
In the development of fluorine-18-labeled 5-HT1A antagonists, derivatives of cyclohexanecarboxylic acid were synthesized and evaluated for their biological properties. This research is crucial for understanding the pharmacokinetics and receptor binding of these compounds, contributing to the field of medical imaging and neuroscience (Lang et al., 1999).
Oxidation of o-Methoxyphenols
The oxidation of o-methoxyphenols using phenyliodonium(III) diacetate (PIDA) demonstrates a method for synthesizing cyclohexa-2,4-dienones, which are important intermediates in chemical synthesis. This study provides a pathway for producing complex organic compounds from simpler phenol derivatives (Kürti et al., 1999).
Hydrodeoxygenation of Lignin-Derived Compounds
Research on the hydrodeoxygenation of 2-methoxy phenol (a lignin-derived compound) to cyclohexane demonstrates the potential for converting biomass into valuable chemicals. This study explores the effects of catalysts and process parameters on product yield and selectivity, offering insights into green chemistry applications (Dang et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for protective measures and responses to exposure .
properties
IUPAC Name |
4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIQXJQJBRGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid | |
CAS RN |
1253119-76-4 | |
| Record name | 4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



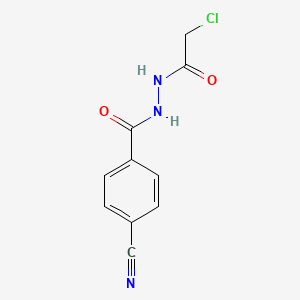
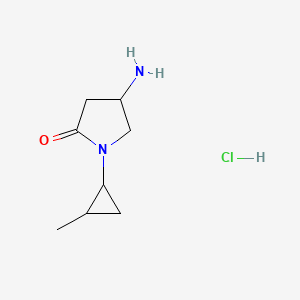
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
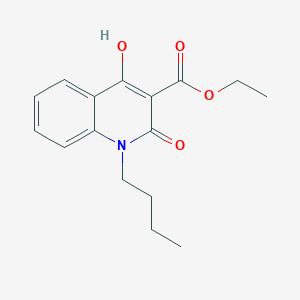
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

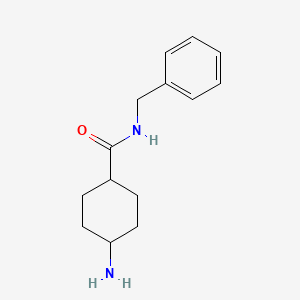

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
